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molecular formula C8H6BrF3O B010556 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-77-7

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B010556
M. Wt: 255.03 g/mol
InChI Key: SMDIDUHBHCDCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754227B2

Procedure details

To a stirred solution of trifluoroethyl tosylate (1.5 g, 5.8 mmol) in DMF (20 mL) was added K2CO3 (4 g, 29.4 mmol) followed by addition of p-bromo phenol (1.1 g, 6.46 mmol) at RT under inert atmosphere. The reaction mixture was stirred at 120° C. for 6 h. The volatiles were evaporated under reduced pressure; the residue was diluted with water (5 mL) and extracted with ethyl acetate (3×30 mL). The organic layer was washed with water, brine and dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude compound was purified by silica gel column chromatography eluting with 5% EtOAc/hexane to afford the desired product (0.8 g, 3.13 mmol, 53.3%) as semi solid. 1H NMR (200 MHz, CDCl3): δ 7.44-7.38 (m, 2H), 6.86-6.80 (m, 2H), 4.38-4.25 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
53.3%

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)(O[CH2:5][C:6]([F:9])([F:8])[F:7])(=O)=O.C([O-])([O-])=O.[K+].[K+].[CH:23]1[C:28]([OH:29])=[CH:27][CH:26]=[C:25]([Br:30])[CH:24]=1>CN(C=O)C>[Br:30][C:25]1[CH:26]=[CH:27][C:28]([O:29][CH2:5][C:6]([F:9])([F:8])[F:7])=[CH:23][CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)(=O)(OCC(F)(F)F)C1=CC=C(C)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 53.3%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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